REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:20]=[CH:21][C:22]=1[F:23])[CH2:6][N:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16](C)(C)[CH3:17])=[O:14])[CH2:9][CH2:8]1)#[N:2].CCN(CC)CC.ClC(OCC)=O>C(Cl)Cl.C(O)(C(F)(F)F)=O>[C:1]([C:3]1[CH:4]=[C:5]([CH:20]=[CH:21][C:22]=1[F:23])[CH2:6][N:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]1)#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(CN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
CUSTOM
|
Details
|
CH2Cl2 and TFA were removed by concentration in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in THF (170 mL)
|
Type
|
CONCENTRATION
|
Details
|
After 30 minutes the reaction was concentrated under reduced pressure
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(CN2CCN(CC2)C(=O)OCC)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |